molecular formula C21H29NO4S B2905639 2-(Adamantan-1-yl)-2-[4-(propan-2-yl)benzenesulfonamido]acetic acid CAS No. 1009548-97-3

2-(Adamantan-1-yl)-2-[4-(propan-2-yl)benzenesulfonamido]acetic acid

Cat. No.: B2905639
CAS No.: 1009548-97-3
M. Wt: 391.53
InChI Key: NVHWFSUIZAQYPP-UHFFFAOYSA-N
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Description

2-(Adamantan-1-yl)-2-[4-(propan-2-yl)benzenesulfonamido]acetic acid is a synthetic organic compound that features a unique combination of adamantane and benzenesulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Adamantan-1-yl)-2-[4-(propan-2-yl)benzenesulfonamido]acetic acid typically involves multiple steps:

    Formation of Adamantane Derivative: The adamantane core can be functionalized through halogenation or other substitution reactions.

    Coupling Reaction: The final step involves coupling the adamantane derivative with the sulfonylated benzene derivative using a suitable coupling agent like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(Adamantan-1-yl)-2-[4-(propan-2-yl)benzenesulfonamido]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or hydrogenation catalysts.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor.

    Medicine: Investigated for its potential therapeutic properties, such as antiviral or anticancer activity.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(Adamantan-1-yl)-2-[4-(propan-2-yl)benzenesulfonamido]acetic acid would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or disruption of protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

    Adamantan-1-yl-acetic acid: Lacks the benzenesulfonyl group, making it less versatile in chemical reactions.

    4-Isopropyl-benzenesulfonylamino-acetic acid: Lacks the adamantane core, which may reduce its stability and unique properties.

Uniqueness

2-(Adamantan-1-yl)-2-[4-(propan-2-yl)benzenesulfonamido]acetic acid is unique due to the combination of the adamantane core and the benzenesulfonyl group, which imparts both stability and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-(1-adamantyl)-2-[(4-propan-2-ylphenyl)sulfonylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29NO4S/c1-13(2)17-3-5-18(6-4-17)27(25,26)22-19(20(23)24)21-10-14-7-15(11-21)9-16(8-14)12-21/h3-6,13-16,19,22H,7-12H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVHWFSUIZAQYPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)NC(C(=O)O)C23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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